Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

Medicinal chemistry Kinase inhibitor design Naphthyridine regioisomer SAR

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate (CAS 1823957-71-6, molecular formula C₁₀H₇ClN₂O₂, MW 222.63 g/mol) is a halogenated heterocyclic building block belonging to the 2,7-naphthyridine family—one of six pyridopyridine regioisomers. The compound features a chlorine atom at position 8 and a methoxycarbonyl (methyl ester) group at position 4 on the 2,7-naphthyridine core.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 1823957-71-6
Cat. No. B2587661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-chloro-2,7-naphthyridine-4-carboxylate
CAS1823957-71-6
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESCOC(=O)C1=C2C=CN=C(C2=CN=C1)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3
InChIKeySZGBWEIQUMZRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate (CAS 1823957-71-6): Structural Positioning and Procurement-Relevant Baseline


Methyl 8-chloro-2,7-naphthyridine-4-carboxylate (CAS 1823957-71-6, molecular formula C₁₀H₇ClN₂O₂, MW 222.63 g/mol) is a halogenated heterocyclic building block belonging to the 2,7-naphthyridine family—one of six pyridopyridine regioisomers . The compound features a chlorine atom at position 8 and a methoxycarbonyl (methyl ester) group at position 4 on the 2,7-naphthyridine core. This specific substitution pattern provides two orthogonal reactive handles: the C8–Cl bond amenable to transition-metal-catalyzed cross-coupling, and the C4–methyl ester available for hydrolysis, amidation, or reduction. As a synthetic intermediate, it occupies a distinct niche relative to the more extensively studied 1,8-naphthyridine isomers (e.g., nalidixic acid and fluoroquinolone antibacterials) and the 1,5-naphthyridine series, yet the 2,7-isomer scaffold has demonstrated antitumour, antimicrobial, analgesic, and anticonvulsant activities in broader class-level studies [1][2]. The compound is offered commercially at research scale (≥95% purity) but has been reported as discontinued by at least one supplier, making sourcing strategy a relevant procurement consideration .

Why Methyl 8-chloro-2,7-naphthyridine-4-carboxylate Cannot Be Replaced by Other Naphthyridine Isomers or Dehalogenated Analogs


Substituting this compound with a different naphthyridine isomer (e.g., 1,8- or 1,5-naphthyridine) or a dehalogenated 2,7-naphthyridine analog introduces unverified changes in three critical parameters that undermine reproducibility in medicinal chemistry and chemical biology workflows: (i) regioisomeric nitrogen positioning alters hydrogen-bond donor/acceptor geometry, which has been shown to drive selectivity differences among naphthyridine regioisomers targeting GPCRs and kinases [1]; (ii) the C8–Cl substituent is essential for downstream diversification via cross-coupling—replacing it with a C8–H analog eliminates the primary synthetic handle used to construct 8-amino, 8-aryl, and 8-alkynyl derivative libraries [2]; and (iii) the C4 methyl ester is the predominant form in which this scaffold enters amide bond-forming reactions; the corresponding carboxylic acid or ethyl ester variants differ in solubility, reactivity, and compatibility with standard amide coupling protocols. Even closely related 2,7-naphthyridine building blocks—such as 8-chloro-2,7-naphthyridin-1(2H)-one—possess a different oxidation state at position 1 that redirects reactivity toward N-arylation rather than C8 cross-coupling-first strategies [3]. These structural differences translate into distinct synthetic sequences and divergent biological screening outcomes, making naive substitution a source of irreproducibility.

Quantitative Differentiation Evidence for Methyl 8-chloro-2,7-naphthyridine-4-carboxylate Versus Closest Analogs


Regioisomeric Structural Differentiation: 2,7- Versus 1,8-Naphthyridine Core Impacts Biological Target Engagement

The 2,7-naphthyridine scaffold positions its two endocyclic nitrogen atoms in a para-like orientation across the bicyclic system, generating a distinctly different hydrogen-bonding vector map compared to the 1,8-naphthyridine isomer (nitrogens in a 1,8-relationship). This regioisomeric difference has been quantitatively demonstrated to drive target selectivity: in a study comparing regioisomeric aryl naphthyridines as mGlu5 receptor antagonists, the 2,7-isomer series exhibited Kᵢ values differing by up to 10-fold from the corresponding 1,8- and 1,5-isomers when bearing identical aryl substituents [1]. While no published head-to-head target-engagement data exist specifically for methyl 8-chloro-2,7-naphthyridine-4-carboxylate, the scaffold-level evidence establishes that the 2,7-regioisomer cannot be considered interchangeable with the more commercially prevalent 1,8-naphthyridine building blocks.

Medicinal chemistry Kinase inhibitor design Naphthyridine regioisomer SAR

Halogenation-Driven Synthetic Utility: C8–Cl as a Cross-Coupling Handle Versus Dehalogenated Analogs

The C8 chlorine atom in methyl 8-chloro-2,7-naphthyridine-4-carboxylate serves as a critical synthetic handle. Cobalt-catalyzed cross-coupling of halogenated naphthyridines with organomagnesium and organozinc reagents proceeds smoothly under mild conditions (5 mol% CoCl₂, THF, 25–50 °C) to yield polyfunctional arylated and alkylated naphthyridines in 60–94% isolated yield [1]. Methyl 2,7-naphthyridine-4-carboxylate lacking the 8-chloro substituent cannot participate in these cross-coupling reactions at the 8-position, fundamentally limiting its utility as a diversification building block. The 8-chloro-2,7-naphthyridin-1(2H)-one comparator (CAS 1393563-40-0), while also possessing a C8–Cl handle, imposes a different reaction sequence: its lactam carbonyl at position 1 directs N-arylation (via diaryliodonium salts) before C8-amination, yielding 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one libraries rather than C8-arylated 2,7-naphthyridine-4-carboxylate series [2]. Thus, the choice between the 4-carboxylate ester and the 1(2H)-one oxidation states determines whether the first diversification step occurs at C8 (cross-coupling) or N2 (N-arylation).

Synthetic chemistry C–C cross-coupling Building block diversification

Physicochemical Differentiation: Methyl Ester Versus Carboxylic Acid and Ethyl Ester Congeners

The methyl ester at C4 distinguishes this compound from its hydrolyzed carboxylic acid analog (8-chloro-2,7-naphthyridine-4-carboxylic acid) and the ethyl ester variant (ethyl 8-chloro-2,7-naphthyridine-4-carboxylate). While direct experimental LogP and solubility data for this specific compound are not published, computational estimates and class-level behaviour indicate that the methyl ester provides a balanced combination of membrane permeability (estimated LogP ~1.0–1.5) and synthetic lability relative to the corresponding carboxylic acid (LogP ~−0.5 to 0.0, requiring activation for amide coupling) and the ethyl ester (LogP ~1.5–2.0, slightly reduced aqueous solubility) . The methyl ester is the preferred form for direct aminolysis under mild conditions (e.g., AlMe₃-mediated or enzyme-catalyzed amidation), whereas the carboxylic acid requires separate activation steps. The 8-chloro substituent additionally contributes to molecular polar surface area (estimated tPSA ~52 Ų) and provides a halogen-bond donor site that has been implicated in stabilizing gyrase-DNA ternary complexes for related 2,7-naphthyridine derivatives [1].

Physicochemical profiling Drug-likeness Medicinal chemistry optimisation

Scaffold-Level Antimicrobial Activity Differentiation: 2,7- Versus 1,8-Naphthyridine Selectivity Profiles

Recent work on 2,7-naphthyridine derivatives (hydrazone series) has demonstrated selective anti-staphylococcal activity with microbiota-sparing properties—a profile not observed for classical 1,8-naphthyridine antibacterials such as nalidixic acid and fluoroquinolones, which exhibit broad-spectrum activity and disrupt commensal flora [1]. Compound 10j (a 2,7-naphthyridine-hydrazone derivative) showed MIC = 8 mg/L against S. aureus with no activity against the commensal Lactobacillus crispatus at concentrations up to 128 mg/L, compared to levofloxacin which inhibited L. crispatus at MIC = 0.5 mg/L. While methyl 8-chloro-2,7-naphthyridine-4-carboxylate is a precursor building block rather than a terminal bioactive compound, its 2,7-naphthyridine core is the scaffold that enables this selective antimicrobial phenotype. The 1,8-naphthyridine isomer (e.g., nalidixic acid scaffold) lacks this selectivity signature and is associated with broader ecological impact on the microbiome.

Antimicrobial resistance Antibacterial discovery Selective toxicity

Supply-Chain Differentiation: Purity Specification and Availability Relative to Comparator Building Blocks

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate is commercially available at ≥95% purity (HPLC) from multiple suppliers including Leyan (Shanghai Haohong Biomedical) and was previously offered by CymitQuimica (Biosynth) before discontinuation . In contrast, the closest structural analogs—methyl 2,7-naphthyridine-4-carboxylate lacking the 8-chloro substituent and 8-chloro-2,7-naphthyridine-4-carboxylic acid—are not listed as commercial catalog products from major research-chemical suppliers as of 2026, requiring custom synthesis. The 8-chloro-2,7-naphthyridin-1(2H)-one (CAS 1393563-40-0) is available but at a different oxidation state that redirects reactivity. This makes the title compound one of the few commercially accessible entry points into the 8-substituted 2,7-naphthyridine-4-carboxylate chemical space.

Chemical procurement Building block sourcing Quality specification

Optimal Application Scenarios for Methyl 8-chloro-2,7-naphthyridine-4-carboxylate Based on Quantitative Evidence


Kinase-Focused Library Synthesis via C8 Cross-Coupling Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize methyl 8-chloro-2,7-naphthyridine-4-carboxylate as the entry building block for C8-arylation/alkenylation/alkynylation-first diversification strategies. The C8–Cl bond enables cobalt- or palladium-catalyzed cross-coupling under conditions demonstrated for halogenated naphthyridines (CoCl₂ 5 mol%, THF, 25–50 °C, 60–94% yields), permitting introduction of aryl, heteroaryl, or alkyl diversity elements before subsequent manipulation of the C4 methyl ester [1]. This contrasts with the 8-chloro-2,7-naphthyridin-1(2H)-one scaffold, which requires N2-arylation as the first diversification step [2]. The resulting 8-substituted 2,7-naphthyridine-4-carboxylate library can then be converted to amides, acids, or alcohols at C4, generating a two-dimensional diversity matrix.

Anti-Staphylococcal Drug Discovery Leveraging Microbiota-Sparing Scaffold Phenotype

Research groups pursuing narrow-spectrum anti-staphylococcal agents with microbiome-sparing properties should select the 2,7-naphthyridine scaffold over 1,8-naphthyridine alternatives. The 2,7-naphthyridine-hydrazone series has demonstrated selective activity against S. aureus (MIC = 8 mg/L) with no effect on commensal L. crispatus (MIC > 128 mg/L), yielding a selectivity index >16 compared to levofloxacin's selectivity index of ~2 [1]. Methyl 8-chloro-2,7-naphthyridine-4-carboxylate serves as a key synthetic intermediate for accessing diverse 4-substituted 2,7-naphthyridine derivatives (via ester aminolysis/hydrazinolysis) that can be screened for this selective antimicrobial phenotype.

Regioisomer-Controlled GPCR and Kinase Target Engagement Studies

Pharmacology laboratories investigating structure–activity relationships across naphthyridine regioisomers should employ methyl 8-chloro-2,7-naphthyridine-4-carboxylate as the starting point for 2,7-isomer probe synthesis. Published SAR data demonstrate that the 2,7-naphthyridine regioisomer can exhibit up to 10-fold differences in receptor binding affinity (Kᵢ) compared to 1,8- and 1,5-naphthyridine isomers when bearing identical substituents [1]. Using the correct 2,7-isomer building block ensures that downstream biological activity can be unambiguously attributed to the intended scaffold geometry, avoiding confounding regioisomeric effects.

One-Step Amide Library Generation for High-Throughput Screening

High-throughput screening (HTS) support groups generating compound libraries for primary biochemical or cell-based assays can leverage the C4 methyl ester for direct aminolysis under mild conditions (AlMe₃, enzyme catalysis, or thermal conditions), avoiding the two-step hydrolysis–activation sequence required for the carboxylic acid analog. This one-step diversification from the methyl ester reduces synthesis cycle time by approximately 50% and minimizes intermediate purification losses [1][2]. The resulting amide library retains the C8–Cl handle for potential late-stage functionalization or for serving as a halogen-bond donor in target engagement, a feature implicated in stabilizing gyrase-DNA ternary complexes [3].

Quote Request

Request a Quote for Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.